molecular formula C18H13N5O3 B13777418 Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- CAS No. 68201-77-4

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-

Cat. No.: B13777418
CAS No.: 68201-77-4
M. Wt: 347.3 g/mol
InChI Key: HFFLNPOQMNVCOC-UHFFFAOYSA-N
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Description

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- is an azo compound characterized by the presence of two azo groups (-N=N-) linking phenyl rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Its structure allows it to absorb visible light, making it useful in various applications, including as a pH indicator and in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with phenol derivatives under alkaline conditions to form the azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The extended conjugation in the molecule enables it to absorb visible light, making it useful as a dye and indicator .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]
  • Phenol, 4-[[4-[(2-nitrophenyl)azo]phenyl]azo]
  • Phenol, 4-[[4-[(3-chlorophenyl)azo]phenyl]azo]

Uniqueness

Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific absorption characteristics and reactivity .

Properties

CAS No.

68201-77-4

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

4-[[4-[(3-nitrophenyl)diazenyl]phenyl]diazenyl]phenol

InChI

InChI=1S/C18H13N5O3/c24-18-10-8-15(9-11-18)20-19-13-4-6-14(7-5-13)21-22-16-2-1-3-17(12-16)23(25)26/h1-12,24H

InChI Key

HFFLNPOQMNVCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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